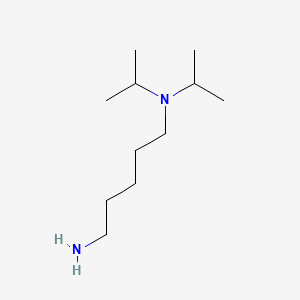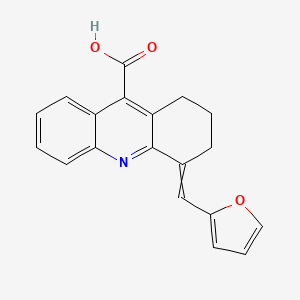
5-Mercapto-6-azauracil sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercapto-6-azauracil sodium salt is a derivative of 6-azauracil, a compound that is structurally related to nucleic acid bases. The mercapto group in 5-mercapto-6-azauracil indicates the presence of a sulfur-containing thiol group, which can confer unique chemical properties to the molecule. While the provided papers do not directly discuss the sodium salt form, they provide insights into the chemistry and potential applications of 5-mercapto-6-azauracil and its analogs.
Synthesis Analysis
The synthesis of derivatives of 6-azauracil, including 5-mercapto-6-azauracil, involves reactions in aqueous media with various reagents. For instance, 5-mercapto-6-azauracil reacts with ethyl α-haloalkanoates to yield alkyl-(ethoxycarbonyl)methyl mercapto-6-azauracils . Additionally, novel ring contraction reactions have been observed when 6-azauracil derivatives are treated with lithiating agents, leading to the formation of compounds with imidazole rings . These synthetic pathways highlight the reactivity of the azauracil ring and its potential for chemical modification.
Molecular Structure Analysis
The molecular structure of 5-azauracil, a closely related compound, has been elucidated using X-ray diffraction data. The crystal structure of 5-azauracil monohydrate reveals that all atoms, including hydrogens, lie in a mirror plane, exhibiting symmetry . This detailed structural information provides a foundation for understanding the molecular geometry and potential reactivity of 5-mercapto-6-azauracil.
Chemical Reactions Analysis
The chemical reactivity of 5-mercapto-6-azauracil can be inferred from studies on similar compounds. For example, the presence of a mercapto group in 5-mercapto-6-azauracil suggests that it may undergo reactions typical of thiols, such as oxidation or alkylation. The synthesis of 5-substituted-6-azauracil acyclonucleosides indicates that the azauracil ring can be functionalized to produce nucleoside analogs . These reactions are crucial for the development of therapeutic agents and other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-azauracil and its derivatives have been characterized using various spectroscopic techniques. Infrared and Raman spectra of 5-azauracil confirm the existence of CO stretching vibrations and provide markers for the state of hydration of the compound . The crystal density and hydrogen bonding patterns of anhydrous 5-azauracil have also been reported, which are important for understanding the solid-state properties of these compounds . These properties are essential for predicting the behavior of 5-mercapto-6-azauracil in different environments.
Relevant Case Studies
Although the provided papers do not include case studies on 5-mercapto-6-azauracil sodium salt, they do offer insights into the potential applications of azauracil derivatives. For instance, the synthesis and antioxidation evaluation of novel spiro-5-(fluoren-9'-yl)-6-azauracil derivatives suggest that these compounds may serve as antioxidant agents . Such studies are indicative of the broader research interest in azauracil derivatives for therapeutic purposes.
Aplicaciones Científicas De Investigación
1. Antiviral Agent Synthesis
5-Mercapto-6-azauracil sodium salt has been utilized in the synthesis of antiviral agents. It reacts with 2-chloroethyl-halogenobenzyl sulfides in a hydroalcoholic medium to produce compounds with potential antiviral properties. These compounds were synthesized with yields ranging from 55-73% (Czobor & Cristescu, 2002).
2. Interaction with Serum Albumin
Studies have investigated the interaction of 5-mercapto-6-azauracil sodium salt derivatives with serum albumin. These interactions are significant as they provide insights into the pharmacokinetics and pharmacodynamics of drug candidates, influencing their distribution and efficacy (Sułkowska et al., 2003).
3. Semisynthetic Penicillin Synthesis
The sodium salts of 5-mercapto-6-azauracil derivatives have been used in the synthesis of new semisynthetic penicillins. These penicillins demonstrate significant antibacterial effects, making them promising candidates for antibiotic development (Cheptea et al., 2023).
4. Nanoparticle Preparation
5-Mercapto-6-azauracil sodium salt has been employed in the preparation of water-soluble, stable noble metal nanoparticles. Its use as a protective agent showcases its potential in the field of nanotechnology, especially for applications requiring biocompatible and stable nanoparticles (Luo, 2008).
5. Corrosion Inhibition
Research has explored the use of 5-mercapto-6-azauracil sodium salt derivatives as corrosion inhibitors. Their effectiveness in reducing corrosion in pipeline steel, especially in acidic environments, highlights their potential in industrial applications (Morales-Gil et al., 2004).
6. Quantum Chemical Studies
5-Mercapto-6-azauracil sodium salt has been the subject of quantum chemical studies, particularly in understanding proton transfer processes in azauracils. These studies are crucial for designing drugs with improved pharmacokinetic properties (Markova et al., 2015).
7. Synthesis of Antioxidants
The compound has been used in synthesizing new antioxidant agents derived from 6-azauracil. These synthesized compounds have shown promising antioxidant activities, indicating potential use in preventing oxidative stress-related diseases (Sayed & Bakhotmah, 2020).
8. Photophysical Properties
Studies on the photophysical properties of 6-azauracil, a related compound, have provided insights into the relaxation mechanisms after ultraviolet radiation absorption. This research contributes to our understanding of the stability and reactivity of azauracil derivatives under different conditions (Gobbo et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;3,5-dioxo-2H-1,2,4-triazine-6-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRSVSYWNNTVKO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N3NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397205 |
Source


|
| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-6-azauracil sodium salt | |
CAS RN |
20029-35-0 |
Source


|
| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)




![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)







